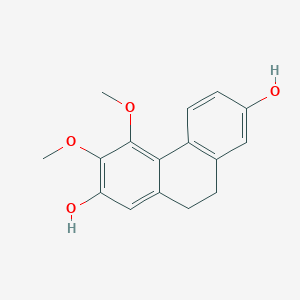
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is a phenanthrene compound isolated from the plant Dendrobium formosum. It has garnered significant interest in the scientific community due to its intriguing biological activities, particularly its potential anticancer properties .
Méthodes De Préparation
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be isolated from natural sources such as Dendrobium formosum. The extraction process typically involves the use of solvents like ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound
Analyse Des Réactions Chimiques
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert erianthridin into dihydrophenanthrene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- serves as a valuable intermediate in the synthesis of other phenanthrene derivatives.
Medicine: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exhibits promising anticancer effects, particularly in inducing apoptosis in non-small cell lung cancer cells
Mécanisme D'action
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exerts its effects primarily through the suppression of extracellular signal-regulated kinase activity. This leads to the modulation of Bcl-2 family protein levels, ultimately inducing apoptosis in cancer cells . The compound’s ability to inhibit extracellular signal-regulated kinase activity makes it a promising candidate for targeted cancer therapies.
Comparaison Avec Des Composés Similaires
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is part of a group of phenanthrene compounds isolated from Dendrobium species. Similar compounds include:
- Lusianthridin
- Cannabidihydrophenanthrene
- Coelonin
- Hircinol
- Eulophiol
Compared to these compounds, erianthridin stands out due to its potent apoptosis-inducing effects and its ability to modulate specific molecular pathways .
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3 |
Clé InChI |
NWPBSPADEDDKAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
SMILES canonique |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
Synonymes |
9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene erianthridin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















